Allylboronic acid pinacol ester

Catalog No.
S673029
CAS No.
72824-04-5
M.F
C9H17BO2
M. Wt
168.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylboronic acid pinacol ester

CAS Number

72824-04-5

Product Name

Allylboronic acid pinacol ester

IUPAC Name

4,4,5,5-tetramethyl-2-prop-2-enyl-1,3,2-dioxaborolane

Molecular Formula

C9H17BO2

Molecular Weight

168.04 g/mol

InChI

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6H,1,7H2,2-5H3

InChI Key

YMHIEPNFCBNQQU-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)CC=C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC=C

Here are some of its prominent applications in scientific research:

Suzuki-Miyaura Cross-Coupling Reaction

Allylboronic acid pinacol ester is a versatile building block for the synthesis of various organic molecules through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the allyl group of the ester and various organic halides, alkenyl halides, or alkenyl sulfonates. The reaction offers several advantages, including high yields, functional group tolerance, and mild reaction conditions, making it a popular choice for organic chemists. [, ]

Allylation of Carbonyl Compounds

Allylboronic acid pinacol ester serves as a nucleophile in the allylation of carbonyl compounds, such as aldehydes and ketones. This reaction leads to the formation of homoallylic alcohols, which are valuable intermediates in the synthesis of complex organic molecules. The reaction typically proceeds under mild conditions using a Lewis acid catalyst, such as boron trifluoride (BF3) or trimethylsilyl chloride (TMSCl). []

Synthesis of Allylic Amines

The pinacol ester can be readily converted to an allylic amine through a reductive amination reaction. This transformation involves the reaction of the ester with an amine and a reducing agent, such as sodium borohydride (NaBH4). Allylic amines are important building blocks in the synthesis of various pharmaceuticals and natural products. []

Allylboronic acid pinacol ester, also known as 4,4,5,5-tetramethyl-2-prop-2-enyl-1,3,2-dioxaborolane, is a boron-containing compound with the molecular formula C9H17BO2C_9H_{17}BO_2 and a molecular weight of approximately 168.04 g/mol. It is characterized by its unique structure that includes a boron atom bonded to an allyl group and a pinacol moiety, which contributes to its reactivity and utility in organic synthesis. This compound is typically a colorless liquid that is sensitive to moisture and flammable, requiring careful handling under inert conditions .

Allylboronic acid pinacol ester is versatile in its reactivity, participating in various chemical transformations:

  • Allylboration of Aldehydes: It can react with aldehydes to form homoallylic alcohols through allylboration reactions, often catalyzed by chiral phosphoric acids derived from spirobiindane diols .
  • Suzuki-Miyaura Cross-Coupling Reactions: This compound serves as a nucleophile in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds .
  • Olefin Metathesis: It can participate in olefin metathesis reactions, contributing to the synthesis of complex organic molecules .
  • Hydrovinylation of Dienes: Under cobalt catalysis, it can undergo regioselective hydrovinylation with alkenes .
  • Intermolecular Radical Additions: Allylboronic acid pinacol ester can engage in radical addition reactions, expanding its utility in synthetic chemistry .

Several methods exist for synthesizing allylboronic acid pinacol ester:

  • Direct Boronation: The compound can be synthesized through the reaction of allyl alcohol with boron reagents under controlled conditions.
  • Pinacol Esterification: The reaction between boronic acids and pinacol can yield the desired ester through esterification processes.
  • Catalytic Methods: Utilizing palladium or other transition metal catalysts can facilitate the formation of allylboronic acid pinacol ester from simpler precursors .

Allylboronic acid pinacol ester finds applications primarily in organic synthesis:

  • Synthetic Intermediate: It is used as an intermediate in the synthesis of various organic compounds.
  • Reagent in Organic Chemistry: Its role as a nucleophile makes it valuable in various coupling reactions and transformations.
  • Research Tool: It serves as a reagent in academic and industrial research for developing new synthetic methodologies .

Allylboronic acid pinacol ester shares structural and functional similarities with several other boron-containing compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Trimethyl borateBorate EsterUsed primarily as a reagent for transesterification.
Phenylboronic acidBoronic AcidCommonly used in Suzuki reactions; more stable than allyl variant.
Butylboronic acidBoronic AcidExhibits similar reactivity but has different steric properties.
4-Borono-2-butanolAlcoholic Boron CompoundUseful in various organic transformations; less sterically hindered than allyl variant.

Allylboronic acid pinacol ester is unique due to its specific reactivity profile that allows it to participate effectively in both cross-coupling and radical reactions while also being sensitive to moisture and requiring careful handling.

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.92%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Allylboronic acid pinacol ester

Dates

Modify: 2023-08-15
Bera et al. Enantioselective C(sp3)-C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis. Nature Chemistry, doi: 10.1038/s41557-020-00576-z, published online 30 December 2020

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